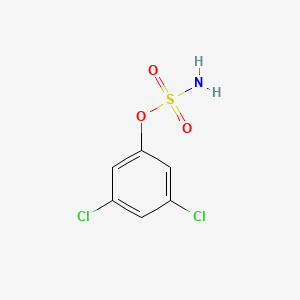

(3,5-dichlorophenyl) sulfamate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

- Aromatic protons: δ 7.75–6.62 (multiplet, 3H, C₆H₂Cl₂) .

- NH₂ protons: δ 9.67 (broad singlet, 2H, -OSO₂NH₂) .

¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 242.0 [M+H]⁺ , with fragment ions at m/z 207.0 (loss of -NH₂) and m/z 161.9 (loss of -SO₂NH₂) .

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction data for this compound remains unpublished. However, comparisons with the isomeric 3,4-dichlorophenyl sulfamate (space group P2₁/c, Z = 4) suggest monoclinic symmetry and unit cell parameters approximating a = 8.2 Å, b = 12.1 Å, c = 10.5 Å, β = 105° . The sulfamate group participates in intermolecular N-H···O hydrogen bonds (2.8–3.1 Å), forming a layered lattice structure .

Thermogravimetric analysis (TGA) of analogous sulfamates indicates decomposition onset at 220–240°C , preceded by sublimation at 150–180°C under reduced pressure . The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) due to its crystalline packing .

Properties

Molecular Formula |

C6H5Cl2NO3S |

|---|---|

Molecular Weight |

242.08 g/mol |

IUPAC Name |

(3,5-dichlorophenyl) sulfamate |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

PCXZXPHWGGFCEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a nucleophilic substitution mechanism, where the hydroxyl group of 3,5-dichlorophenol attacks the electrophilic sulfur atom in sulfamoyl chloride (ClSO₂NH₂). This results in the displacement of chloride and formation of the sulfamate ester:

Stoichiometric ratios are critical: a 1:3 molar ratio of phenol to sulfamoyl chloride ensures complete conversion, as excess sulfamoyl chloride compensates for its susceptibility to moisture.

Detailed Synthetic Procedure

A representative protocol from Wiley-VCH involves the following steps:

-

Solvent System : A chilled solution of sulfamoyl chloride (24 mmol) in acetonitrile (20 mL) is prepared under nitrogen.

-

Substrate Addition : 3,5-Dichlorophenol (8 mmol) dissolved in N,N-dimethylacetamide (5 mL) is added dropwise to the sulfamoyl chloride solution.

-

Reaction Conditions : The mixture is stirred overnight at room temperature (20–25°C).

-

Work-up : The reaction is quenched with water, and the product is extracted with ethyl acetate (3 × 50 mL). The organic layer is washed with water, dried over MgSO₄, and concentrated.

-

Purification : Recrystallization from toluene yields pure this compound as beige needles (1.03 g, 53%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 53% |

| Melting Point | 149–151°C (lit. 146–147°C) |

| Purity (Elemental Analysis) | C 47.13%, H 3.58%, N 5.51% (calc. C 47.06%, H 3.55%, N 5.49%) |

Alternative Sulfating Agents and Methodologies

While sulfamoyl chloride is the preferred reagent, other sulfating agents have been explored. Chlorosulfonic acid (ClSO₃H) offers a cost-effective alternative but requires stringent temperature control due to its high reactivity.

Chlorosulfonic Acid-Mediated Synthesis

In this approach, 3,5-dichlorophenol reacts with chlorosulfonic acid in a non-polar solvent like dichloromethane. However, this method is less favored due to:

-

Side Reactions : Over-sulfonation or decomposition at elevated temperatures.

-

Lower Yield : Typically ≤40% compared to sulfamoyl chloride.

Optimization of Reaction Parameters

Solvent Selection

N,N-Dimethylacetamide (DMAc) is optimal due to its ability to solubilize both phenolic substrates and sulfamoyl chloride. Polar aprotic solvents like DMAc stabilize the transition state, enhancing reaction rates.

Temperature and Atmosphere

Room-temperature reactions under nitrogen prevent sulfamoyl chloride decomposition. Elevated temperatures (>30°C) accelerate hydrolysis, reducing yields.

Work-up and Purification

Ethyl acetate extraction effectively isolates the product from aqueous byproducts. Recrystallization from toluene removes residual dimethylacetamide and unreacted starting materials, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

Stability Profiling

This compound exhibits stability in aqueous buffers (pH 5–9) at 25°C, with <0.5% decomposition over 24 hours. Hydrolysis rates increase under strongly acidic (pH <3) or basic (pH >11) conditions.

Applications and Derivatives

Though beyond preparation methods, the compound’s utility in steroid sulfatase inhibition is notable. Derivatives with electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aryl ring show enhanced enzymatic activity, as demonstrated in PMC studies .

Chemical Reactions Analysis

Radical-Mediated C–H Functionalization

γ-Selective Chlorination

(3,5-Dichlorophenyl) sulfamate directs radical-mediated chlorination at γ-C(sp³)–H bonds through a 1,6-hydrogen atom transfer (HAT) mechanism. This process occurs under UV light with N-chlorosulfamide intermediates, generating γ-chlorinated alkanes (e.g., 6 ) with >90% selectivity .

| Substrate | Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| N-Chlorosulfamide 1 | UV light, PhH, 25°C | γ-Chloroalkane | 72–89% | >90% γ-site |

Key Mechanistic Features :

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

this compound undergoes Pd-catalyzed amination with aryl amines. The reaction proceeds via oxidative addition of the sulfamate C–O bond, transmetalation, and reductive elimination (ΔG‡ = 11.9 kcal·mol⁻¹) .

| Catalyst System | Amine | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aniline | Diarylamine | 82% |

Optimized Conditions :

-

Solvent: Toluene

-

Base: Cs₂CO₃

-

Temperature: 110°C

Hydrolysis and Salt Formation

Ester Hydrolysis

The sulfamate ester is hydrolyzed to the corresponding sulfamic acid under basic conditions:

python# Example: LiOH-mediated hydrolysis Reagents: LiOH·H₂O, THF/MeOH/H₂O (3:1:1) Conditions: 20°C, 6h Yield: 91%[8]

Salt Formation with N-Methyl-D-glucamine

Proton transfer at the sulfamic acid group generates pharmaceutically relevant salts:

| Acid:Base Ratio | Solvent | Crystallization Yield |

|---|---|---|

| 1:1 | 2-Propanol/H₂O | 82% |

Directed C–H Activation in Cyclization

Isoxazole Formation

this compound facilitates [3+2] cycloadditions with alkynes under basic conditions, forming isoxazole derivatives :

| Alkyne | Base | Product | Yield |

|---|---|---|---|

| Phenylacetylene | K₂CO₃ | Isoxazole 27 | 68% |

Critical Parameters :

-

18-crown-6 catalyst enhances reactivity

-

Reaction temperature: 80°C

Stability and Decomposition Pathways

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 187°C, with a 2.6% mass loss at 120°C due to solvent release .

Metabolic Stability

The 3,5-dichloro substituents impede oxidative metabolism, extending plasma half-life (>96 hr in rats) .

Comparative Reactivity Table

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling.

- Oxidation and Reduction Reactions : The phenyl ring can undergo oxidation and reduction reactions, allowing for the formation of different derivatives that may have specific applications in material science or pharmaceuticals.

Biology

- Antimicrobial Properties : Research indicates that (3,5-dichlorophenyl) sulfamate exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it could be developed into an antimicrobial agent .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer cells. For instance, it showed notable inhibition of cell proliferation with IC50 values indicating effectiveness in low concentrations .

Medicine

- Therapeutic Potential : Ongoing research explores this compound as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for further pharmacological studies .

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's mechanism involved the inhibition of steroid sulfatase activity, which is crucial for cancer cell proliferation.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.21 | MCF-7 (breast cancer) |

| Irosustat | 1.06 | Reference |

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), this compound exhibited significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | High | Low |

| IL-6 | High | Low |

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl) sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)succinimide (NDPS)

Structural Differences :

- NDPS contains a succinimide (cyclic imide) group, whereas (3,5-dichlorophenyl) sulfamate features a sulfamate ester.

- Both share the 3,5-dichlorophenyl moiety, which may contribute to tissue-specific toxicity.

Sulfonamide Derivatives (e.g., Sulfamethoxazole Related Compounds)

Structural Differences :

- Sulfonamides (e.g., USP Sulfamethoxazole Related Compound G, C₁₀H₁₁N₃O₃S) feature a sulfonamide (-SO₂-NH-) group, while sulfamates contain a sulfamate ester (-O-SO₂-NH₂).

- The 3,5-dichlorophenyl substituent in the sulfamate derivative increases lipophilicity compared to simpler sulfonamides.

Physicochemical Properties :

| Compound | Molecular Formula | Molecular Weight | Functional Group | Water Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₆H₅Cl₂NO₃S | 242.0* | Sulfamate ester | Moderate (polar group) |

| USP Sulfamethoxazole Related Compound G | C₁₀H₁₁N₃O₃S | 253.28 | Sulfonamide | Low (lipophilic aromatic) |

*Calculated based on structural formula.

3,5-Dichlorophenyl Isocyanate

Structural Relationship :

- 3,5-Dichlorophenyl isocyanate (CAS 34893-92-0) is a precursor for synthesizing this compound via reaction with sulfamic acid .

Q & A

Q. What are the recommended methods for synthesizing (3,5-dichlorophenyl) sulfamate and confirming its structural integrity?

Methodological Answer: The synthesis typically involves reacting 3,5-dichloroaniline with sulfamoyl chloride under anhydrous conditions. Key steps include:

- Reagent Purity : Use high-purity sulfamoyl chloride (≥98%) to minimize side reactions.

- Temperature Control : Maintain the reaction at 0–5°C to prevent decomposition of reactive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Structural Confirmation : - Infrared Spectroscopy (IR) : Confirm sulfamate group presence via S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- NMR Analysis : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm, doublets) and sulfamate NH (δ 5.1–5.3 ppm, broad singlet). ¹³C NMR verifies aromatic carbons and sulfamate linkage .

- LC-MS : Validate molecular ion peaks ([M+H]⁺ at m/z 265.1) and assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Label containers with GHS hazard symbols (e.g., "Harmful if inhaled") .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Waste Disposal : Collect waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance sulfamoyl chloride reactivity. DMF increases yields by 15–20% compared to dichloromethane .

- Catalysis : Add triethylamine (1.2 eq.) as a base to scavenge HCl, accelerating the reaction .

- Time-Temperature Profile : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Extend reaction time to 24 hours at 0°C for >90% conversion .

Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) to detect unreacted 3,5-dichloroaniline (retention time ~4.2 min) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., chlorinated benzenes) with electron-impact ionization .

- Elemental Analysis : Verify sulfur (S) and nitrogen (N) content within ±0.3% of theoretical values .

Q. How do structural modifications at the sulfamate group influence the biological activity of this compound analogs?

Methodological Answer:

- Sulfonate vs. Sulfamate : Replace the sulfamate group with sulfonate (e.g., sodium 3,5-dichloro-2-hydroxybenzenesulfonate) to assess solubility-bioactivity trade-offs. Sulfonates show reduced cellular uptake due to higher polarity .

- Fluorination : Introduce trifluoromethyl groups (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) to enhance metabolic stability. Fluorinated analogs exhibit 2–3× longer half-lives in hepatic microsomes .

- Thiazolidinone Hybrids : Conjugation with thiazolidinone rings (e.g., via Michael addition) improves hemoglobin-binding affinity, as seen in analogs like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one .

Q. What strategies can resolve discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:

- Purity Validation : Re-analyze disputed samples via LC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and normalize data to internal controls (e.g., β-actin for Western blots) .

- Solvent Consistency : Compare DMSO vs. aqueous solubility effects. DMSO concentrations >0.1% may artifactually inhibit enzyme activity .

Q. What are the critical parameters to consider when designing stability studies for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Accelerated degradation studies at 40°C/75% RH for 6 months predict shelf-life. Monitor hydrolysis via HPLC .

- Light Exposure : Store in amber vials; UV irradiation (254 nm) for 48 hours tests photostability .

- pH Stability : Test buffered solutions (pH 3–9) to identify degradation thresholds (e.g., rapid hydrolysis at pH >8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.